Comprehensive Structural and Synthetic Analysis: 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine
Comprehensive Structural and Synthetic Analysis: 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine
This guide provides an in-depth technical analysis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine , a structural bioisostere of histamine and a versatile heterocyclic building block.[1]
[1]
Executive Summary
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine is a trisubstituted oxazole derivative characterized by a 2-phenyl group, a 5-methyl group, and a 4-aminoethyl chain.[1] Structurally, it represents a non-classical bioisostere of histamine (2-(1H-imidazol-4-yl)ethan-1-amine), where the imidazole ring is replaced by a 2,5-disubstituted oxazole core.[1]
This substitution profile significantly alters the physicochemical properties compared to the parent histamine, introducing lipophilicity (via the phenyl ring) and reducing basicity (oxazole vs. imidazole). It is primarily utilized as a pharmacophore scaffold in the development of H3/H4 histamine receptor ligands, TAAR1 agonists, and as a semi-rigid linker in peptidomimetics.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-amine |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.26 g/mol |
| Core Scaffold | 1,3-Oxazole |
| Key Precursor | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol (CAS: 103788-65-4) |
| Predicted LogP | ~2.3 (Lipophilic) |
| pKa (Amine) | ~9.8 (Primary aliphatic amine) |
| pKa (Oxazole N) | ~0.8 (Weakly basic) |
Structural Analysis & Pharmacophore Logic[1]
Electronic Distribution
The 1,3-oxazole ring is aromatic but less resonance-stabilized than imidazole or thiazole.[1]
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Position 2 (Phenyl): The phenyl ring at C2 is conjugated with the oxazole system, increasing the electron density and stability of the ring. It acts as a hydrophobic anchor in protein binding pockets.
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Position 5 (Methyl): Provides steric bulk and prevents metabolic oxidation at the C5 position, a common clearance pathway for unsubstituted oxazoles.
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Position 4 (Aminoethyl): The flexible ethylamine chain mimics the histamine "warhead," allowing interaction with aspartic acid residues (e.g., Asp3.32 in aminergic GPCRs).
Bioisosterism
Replacing the imidazole of histamine with a 2-phenyl-5-methyloxazole results in:
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Loss of Tautomerism: Unlike imidazole, oxazole cannot act as a hydrogen bond donor, only an acceptor. This eliminates affinity for receptors requiring the N-H donor (e.g., H2 receptors).
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Increased Lipophilicity: The 2-phenyl group drastically increases LogP, facilitating blood-brain barrier (BBB) penetration, making this scaffold suitable for CNS targets.
Synthetic Pathways[4][6][7]
The synthesis of the target amine is most reliably achieved via the functionalization of the alcohol intermediate (CAS 103788-65-4), which is constructed via cyclization.[1]
Retrosynthetic Analysis
The logical disconnection involves three phases:
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Amine Formation: Transformation of the alcohol to the amine via azide or phthalimide.
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Core Construction: Cyclodehydration of an
-halo ketone with benzamide.[1] -
Precursor Assembly: Preparation of the specific 4-bromo-3-oxopentanoate derivative.
Figure 1: Retrosynthetic strategy disconnecting the target amine to commercially available benzamide and halo-ketone precursors.[1]
Detailed Experimental Protocol
This protocol describes the conversion of the alcohol intermediate to the target amine, as this is the critical step for researchers obtaining the commercial alcohol precursor.
Step 1: Activation of the Alcohol
Objective: Convert 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol to the corresponding mesylate.[1]
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Dissolution: Dissolve 1.0 eq (e.g., 2.03 g, 10 mmol) of the alcohol in anhydrous Dichloromethane (DCM) (50 mL) under nitrogen atmosphere.
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Base Addition: Add 1.5 eq Triethylamine (TEA) and cool the mixture to 0°C.
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Mesylation: Dropwise add 1.2 eq Methanesulfonyl chloride (MsCl).
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Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).
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Workup: Wash with sat. NaHCO₃, brine, dry over Na₂SO₄, and concentrate in vacuo. Use the crude mesylate immediately.
Step 2: Nucleophilic Displacement (Azidation)
Objective: Displace the mesylate with an azide anion.
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Solvent Switch: Dissolve the crude mesylate in anhydrous DMF (30 mL).
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Reagent: Add 2.0 eq Sodium Azide (NaN₃).
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Heating: Heat the mixture to 60°C for 4–6 hours. Safety Note: Use a blast shield; azides are potential explosion hazards.[1]
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Extraction: Dilute with water, extract with Diethyl Ether (3x), and wash organic layers extensively with water to remove DMF. Dry and concentrate to yield the azide intermediate.
Step 3: Staudinger Reduction to Amine
Objective: Reduce the azide to the primary amine.
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Reaction: Dissolve the azide in THF/Water (10:1). Add 1.5 eq Triphenylphosphine (PPh₃).
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Mechanism: Stir at RT for 12 hours. Nitrogen gas evolution indicates reaction progress (Formation of iminophosphorane).
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Hydrolysis: The water present hydrolyzes the intermediate to the amine and triphenylphosphine oxide.
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Purification: Acidify with 1M HCl (pulls amine into aqueous phase). Wash organic phase (removes PPh₃O). Basify aqueous phase with NaOH to pH 10. Extract amine into DCM.
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Final Product: Dry and concentrate. Purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1).
Synthesis Workflow Diagram
Figure 2: Forward synthesis workflow from the alcohol precursor to the final amine.
Medicinal Chemistry Applications
Receptor Selectivity Profile
The 2-phenyl substituent is the critical determinant of selectivity:
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H1 Receptor: The bulky phenyl group generally abolishes agonist activity at H1, as the receptor pocket is sterically restricted around the imidazole-binding region.[1]
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H3/H4 Receptors: The lipophilic tail allows for interaction with secondary hydrophobic pockets found in H3/H4 receptors. This molecule often serves as a "linker-head" where the amine is further derivatized (e.g., with ureas or amides) to create high-affinity antagonists.[1]
Metabolic Stability
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Oxidative Deamination: The primary amine is susceptible to MAO (Monoamine Oxidase).
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Ring Oxidation: The 5-methyl group blocks metabolic attack at the C5 position, significantly enhancing the half-life compared to 5-unsubstituted oxazoles.[1]
References
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Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.[1] (Foundational text on Hantzsch and Robinson-Gabriel synthesis).[1]
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]
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CAS Database . Record for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol (CAS 103788-65-4).[1][2] Chemical Book / PubChem. (Verified precursor availability).
- Scriven, E. F., & Ramsden, C. A. (2016). Reintroduction to the Chemistry of Oxazoles. Comprehensive Heterocyclic Chemistry III.
